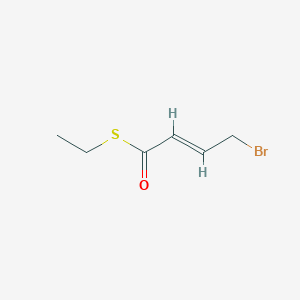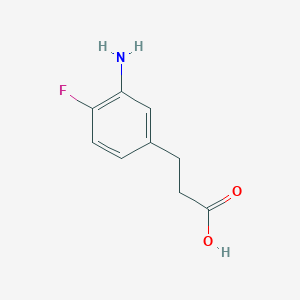![molecular formula C7H8BrN3 B14852519 2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings.
Métodos De Preparación
The synthesis of 2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine typically involves multi-step reactions. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the desired compound.
Análisis De Reacciones Químicas
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, making it a potential therapeutic agent for diseases involving kinase dysregulation .
Comparación Con Compuestos Similares
2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine can be compared with other similar compounds, such as:
Pyrido[3,4-B]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8BrN3 |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
2-bromo-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-7-4-10-6-3-9-2-1-5(6)11-7/h4,9H,1-3H2 |
Clave InChI |
VSONXUDKJDMOBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=NC=C(N=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)



